3-(4-Nitrophenyl)-3-oxo-1-phenyl-2-(1-pyridiniumyl)-1-propen-1-olate
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Overview
Description
3-(4-Nitrophenyl)-3-oxo-1-phenyl-2-(1-pyridiniumyl)-1-propen-1-olate is a complex organic compound that features a nitrophenyl group, a pyridinium moiety, and a propen-1-olate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-3-oxo-1-phenyl-2-(1-pyridiniumyl)-1-propen-1-olate typically involves the reaction of pyridinium salts with nitrophenyl derivatives. One common method involves the use of piperidine as both a base and a nucleophile. In this reaction, pyridinium bromide is dissolved in acetonitrile, and piperidine is added to the solution. The mixture is stirred at room temperature, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)-3-oxo-1-phenyl-2-(1-pyridiniumyl)-1-propen-1-olate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinium moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridinium compounds.
Scientific Research Applications
3-(4-Nitrophenyl)-3-oxo-1-phenyl-2-(1-pyridiniumyl)-1-propen-1-olate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)-3-oxo-1-phenyl-2-(1-pyridiniumyl)-1-propen-1-olate involves its interaction with molecular targets through its nitrophenyl and pyridinium groups. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1Z,2S)-N-Ethyl-3-(4-nitrophenyl)-3-oxo-2-(4-propyl-1-pyridiniumyl)propanimidothioate
- 4-(4-methyl-1-pyridiniumyl)-5-[2-(4-nitrophenyl)carbonohydrazonoyl]-1,3-thiazol-2-olate
Uniqueness
3-(4-Nitrophenyl)-3-oxo-1-phenyl-2-(1-pyridiniumyl)-1-propen-1-olate is unique due to its combination of a nitrophenyl group and a pyridinium moiety, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H14N2O4 |
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Molecular Weight |
346.3 g/mol |
IUPAC Name |
(Z)-3-(4-nitrophenyl)-3-oxo-1-phenyl-2-pyridin-1-ium-1-ylprop-1-en-1-olate |
InChI |
InChI=1S/C20H14N2O4/c23-19(15-7-3-1-4-8-15)18(21-13-5-2-6-14-21)20(24)16-9-11-17(12-10-16)22(25)26/h1-14H |
InChI Key |
HFZYCAGHKPIUHA-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(\C(=O)C2=CC=C(C=C2)[N+](=O)[O-])/[N+]3=CC=CC=C3)/[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+]3=CC=CC=C3)[O-] |
Origin of Product |
United States |
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